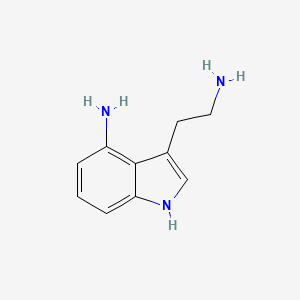

3-(2-Aminoethyl)-1H-indol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1H-indol-4-amine |

InChI |

InChI=1S/C10H13N3/c11-5-4-7-6-13-9-3-1-2-8(12)10(7)9/h1-3,6,13H,4-5,11-12H2 |

InChI Key |

CVHYTLQNVRMZLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CCN)N |

Origin of Product |

United States |

Contextualization of 3 2 Aminoethyl 1h Indol 4 Amine Within Indoleamine Research

Indoleamines are a class of neurotransmitters that share a common indole (B1671886) ring structure. This family includes well-known neurochemicals such as serotonin (B10506) and melatonin. wikipedia.orgwikipedia.org Research in this area often focuses on understanding their roles in mood, cognition, and sleep regulation. wikipedia.org The study of specific indoleamines like 3-(2-Aminoethyl)-1H-indol-4-amine contributes to a deeper understanding of the structure-activity relationships that govern the biological effects of this important class of molecules.

A significant area of indoleamine research revolves around the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolic pathway of tryptophan, a precursor to serotonin. nih.govacs.org IDO has been identified as a key regulator of immune responses and is a target in various therapeutic areas, including oncology and infectious diseases. nih.govfrontiersin.org The study of novel indoleamine derivatives can provide insights into the modulation of this and other related pathways.

Significance of the Indole Scaffold in Bioactive Molecules

The indole (B1671886) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the development of bioactive molecules. researchgate.netresearchgate.net This structural motif is present in a vast number of natural products and synthetic compounds with a wide array of pharmacological activities. researchgate.netbenthamdirect.com Its versatility allows for various chemical modifications, enabling the creation of diverse derivatives with distinct biological profiles. mdpi.com

The indole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. benthamdirect.com This characteristic has led to the development of numerous indole-containing drugs for treating a range of conditions, including inflammation, cancer, and microbial infections. nih.govmdpi.comnih.gov The ability of the indole ring to participate in hydrogen bonding and other molecular interactions is crucial to its biological activity. mdpi.com

Overview of Current Academic Research Trajectories for the Chemical Compound

Current research on 3-(2-Aminoethyl)-1H-indol-4-amine and its analogs primarily focuses on their potential as modulators of various biological targets. The structural similarity to known psychoactive tryptamines suggests a line of inquiry into its effects on the central nervous system. wikipedia.org

Another significant research avenue for related indole (B1671886) derivatives is their potential as anticancer agents. nih.govmdpi.com Studies have explored the synthesis of novel indole-2-carboxamides and their evaluation as multi-target antiproliferative agents. mdpi.com Furthermore, the development of indole-based compounds as inhibitors of enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt) is an active area of investigation. acs.org

The synthesis of novel indole derivatives for various applications remains a key focus. For instance, methods for preparing 4-aminoindole (B1269813) have been developed for its use as a raw material in the synthesis of other fine chemicals and pharmaceuticals. google.com

Historical Perspectives on Indole 4 Amine Derivatives in Research

Development of Synthetic Routes to 3-(2-Aminoethyl)-1H-indol-4-amine

The synthesis of this compound requires careful planning to control regioselectivity and protect functional groups. Various strategies have been developed, ranging from classical multi-step approaches to more modern catalytic methods.

Conventional Multistep Synthetic Approaches

Conventional syntheses of tryptamines often rely on well-established named reactions to construct the indole core and introduce the aminoethyl side chain. The Fischer indole synthesis is a cornerstone method for creating the indole ring from a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone under acidic conditions. mpg.dewikipedia.orgchemtube3d.com For the synthesis of 4-aminotryptamine, this would involve a 4-aminophenylhydrazine as a key precursor.

A common and practical multistep approach to this compound begins with a pre-functionalized benzene (B151609) ring. A notable example is the synthesis starting from 2-methyl-3-nitroaniline (B147196). A patented method describes the synthesis of the crucial intermediate, 4-aminoindole, through a sequence of reactions. mdpi.com This process involves:

Acetyl protection of the existing amino group in 2-methyl-3-nitroaniline.

Cyclization of the resulting N-(2-methyl-3-nitrophenyl)acetamide with a suitable reagent like DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the indole ring, yielding 4-nitroindole (B16737). mdpi.com

Reduction of the nitro group to an amino group, for instance, using iron powder in the presence of hydrochloric acid, to afford 4-aminoindole. mdpi.com

Once 4-aminoindole is obtained, the 2-aminoethyl side chain must be introduced at the C3 position. A classic and effective method for this is the Mannich reaction , followed by further transformations. nih.govrsc.org The Mannich reaction on 4-aminoindole with formaldehyde (B43269) and dimethylamine (B145610) would yield 4-amino-3-(dimethylaminomethyl)indole (4-aminogramine). wikipedia.org The dimethylaminomethyl group is a versatile handle. It can be displaced by a cyanide ion to form 4-amino-3-indoleacetonitrile, which is then reduced to the target molecule, this compound.

Regioselective Functionalization Strategies at the Indole-4 Position

Introducing a functional group directly at the C4 position of an existing indole ring is a significant challenge due to the inherent reactivity of the C3 and C2 positions. hilarispublisher.comnumberanalytics.com However, recent advances in catalysis have enabled highly regioselective C-H functionalization at the C4 position. These methods often employ a directing group at the C3 position to guide a transition metal catalyst to the adjacent C4 carbon.

For the synthesis of 4-aminoindole precursors, iridium(III) and ruthenium(II) catalyzed C4-amidation of indoles bearing a C3-aldehyde directing group have been reported. acs.orgnih.gov This strategy offers high selectivity for introducing a nitrogen-containing group at the desired position. A simple deprotection step can then reveal the free C4-amino group. acs.org

Palladium-catalyzed reactions have also been instrumental in the functionalization of the indole C4 position. For instance, C4-arylation of indoles can be achieved using palladium catalysts with a directing group at C3. hilarispublisher.comnih.gov While not a direct route to the amino group, these methods highlight the progress in controlling regioselectivity on the indole nucleus and could be adapted for the introduction of a nitrogen-based functionality.

Stereo- and Enantioselective Synthesis Considerations

The parent molecule, this compound, is achiral. However, the introduction of substituents on the aminoethyl side chain can create one or more stereocenters, making enantioselective synthesis a critical consideration for accessing specific stereoisomers. Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical field where different enantiomers of a molecule often exhibit distinct biological activities. researchgate.netresearchgate.netnih.gov

Several strategies have been developed for the asymmetric synthesis of tryptamine (B22526) derivatives. organic-chemistry.orgresearchgate.net These include:

Organocatalysis: Chiral phosphoric acids have been used to catalyze the asymmetric selenofunctionalization of tryptamines, leading to chiral hexahydropyrrolo[2,3-b]indole derivatives with high enantioselectivity. nih.govyuntsg.com

Transition Metal Catalysis: Chiral rhodium and copper complexes have been employed in the enantioselective synthesis of β-vinyl tryptamine building blocks. organic-chemistry.org These versatile intermediates can be further transformed into a variety of chiral indole scaffolds.

While these methods have not been specifically reported for 4-aminotryptamine, they represent the current state-of-the-art in asymmetric tryptamine synthesis and could potentially be adapted to produce chiral derivatives of this compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several green approaches can be considered.

Use of Greener Solvents: Traditional indole syntheses often employ hazardous solvents. Research has focused on replacing these with more environmentally friendly alternatives like water or ionic liquids. nih.gov The Fischer indole synthesis, for example, has been successfully carried out in aqueous media.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The biosynthesis of tryptamine from tryptophan is catalyzed by the enzyme tryptophan decarboxylase (TDC). nih.gov Recently, a highly active and promiscuous TDC from Ruminococcus gnavus has been identified, which can synthesize a wide variety of tryptamines from corresponding tryptophan analogues. organic-chemistry.org This biocatalytic approach, potentially in a cascade with a tryptophan synthase to generate the necessary amino acid precursor from a substituted indole, offers a promising green route to tryptamine derivatives. organic-chemistry.org

Synthesis of Precursors and Key Intermediates for this compound

The successful synthesis of this compound hinges on the efficient preparation of key precursors and intermediates.

| Precursor/Intermediate | Synthetic Method | Key Features |

| 4-Aminoindole | From 2-methyl-3-nitroaniline via protection, cyclization, and reduction. mdpi.com | A crucial building block providing the core indole structure with the C4-amino group. |

| From 2-(2,6-diaminophenyl)ethanol (B11919704) via dehydrogenation of the corresponding indoline. wikipedia.org | An alternative route to the 4-aminoindole core. | |

| 4-Nitroindole | From 2-methyl-3-nitroaniline via cyclization. mdpi.com | An important intermediate that allows for the late-stage introduction of the C4-amino group by reduction. |

| 4-Aminogramine | Mannich reaction on 4-aminoindole with formaldehyde and dimethylamine. wikipedia.org | A key intermediate for the introduction of the C3-side chain. |

| 4-Amino-3-indoleacetonitrile | Cyanation of 4-aminogramine. | The immediate precursor to the final tryptamine after reduction. |

The synthesis of 4-aminoindole is a critical step. A well-documented route starts with 2-methyl-3-nitroaniline. mdpi.com This involves protecting the aniline, followed by cyclization to form the 4-nitroindole ring, and finally, reduction of the nitro group to yield 4-aminoindole. mdpi.com An alternative synthesis involves the dehydrogenation of 4-aminoindoline. wikipedia.org

For the introduction of the aminoethyl side chain, the formation of a gramine (B1672134) intermediate is a common strategy. The biosynthesis of gramine from tryptophan has recently been elucidated, identifying a cytochrome P450 monooxygenase, named AMI synthase (AMIS), as the key enzyme. nih.gov While a biocatalytic route to 4-aminogramine has not been reported, the chemical synthesis via the Mannich reaction on 4-aminoindole is a viable approach. nih.govwikipedia.org

Derivatization Strategies for this compound Analogues

The presence of multiple reactive sites—the indole nitrogen (N1), the C4-amino group, and the side-chain amino group—in this compound offers numerous possibilities for derivatization to create a library of analogues.

Selective derivatization can be achieved by exploiting the different reactivity of the amino groups or by using protecting group strategies. The side-chain primary amine is generally more nucleophilic and less sterically hindered than the C4-aromatic amine, allowing for selective reactions under controlled conditions.

A common derivatization strategy is the N-acylation of the side-chain amino group. nih.gov This can be achieved by reacting this compound with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. rsc.org This leads to the formation of a diverse range of N-acyl-4-aminotryptamines.

Further modifications can be made to the indole ring itself. For example, the indole nitrogen can be alkylated or acylated, and the C4-amino group can be transformed into other functionalities. The synthesis of various substituted tryptamines, including those with modifications on the indole ring and the side chain, has been extensively studied, providing a roadmap for the creation of novel analogues of this compound.

An in-depth analysis of the synthetic routes and chemical behavior of the specific tryptamine derivative, this compound, reveals a landscape of potential and established chemical transformations. This article focuses on the key reactive sites of this molecule: the primary amino group of the ethylamine (B1201723) side chain, the indole nitrogen, and the inherent reactivity of the indole-4-amine core that allows for the construction of more complex heterocyclic systems.

1 N-Alkylation and Acylation on the Aminoethyl Side Chain

The primary amino group on the ethyl side chain of this compound is a key site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the molecule's properties.

N-Alkylation:

The introduction of alkyl groups onto the primary amine can be achieved through various methods. A common and efficient approach is the "borrowing hydrogen" methodology, which utilizes an iridium catalyst to facilitate the reaction between the amine and an alcohol, the latter serving as the alkylating agent. This method is considered a green chemical process as it generates water as the primary byproduct. nih.gov While specific studies on this compound are not extensively documented, the N-alkylation of tryptamine and phenethylamine (B48288) using this catalytic system provides a strong precedent. nih.gov The reaction proceeds via electronic activation of the alcohol by the iridium catalyst. nih.gov

Reductive amination is another widely used technique. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

N-Acylation:

N-acylation of the aminoethyl side chain is a straightforward and common transformation, typically achieved by reacting the primary amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, tryptamine can be readily acylated to form N-acyltryptamines. This reaction is fundamental in the synthesis of a wide array of compounds, including those with biological relevance.

A study on the synthesis of tryptamine and tetrahydro-beta-carboline based compounds as novel inhibitors of CDK4/cyclin D1 utilized the Suzuki-Miyaura reaction to create biphenylcarbonyl-tryptamine derivatives, highlighting an acylation step. nih.gov Similarly, N-acylative kinetic resolution of sulfoximines has been reported using 3,5-bis(trifluoromethyl)benzoyl chloride as the acyl transfer agent, a technique that could be adapted for tryptamines. acs.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Tryptamines

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol, Iridium catalyst | N-Alkyl-tryptamine | nih.gov |

| N-Acylation | Acyl chloride, Base | N-Acyl-tryptamine | nih.gov |

| N-Acylation | 3,5-bis(trifluoromethyl)benzoyl chloride | N-Acyl-sulfoximine (by analogy) | acs.org |

2 Modifications of the Indole Nucleus (e.g., N-1 substitutions)

The indole nitrogen (N-1 position) of this compound offers another site for chemical modification, primarily through alkylation. This substitution can significantly influence the electronic properties and steric environment of the indole ring.

The alkylation of the indole nitrogen typically requires a strong base to deprotonate the N-H group, making it sufficiently nucleophilic to react with an alkylating agent. A common procedure involves the use of sodium hydride (NaH) to generate the indolide anion, which is then quenched with an alkyl halide (e.g., methyl iodide). This approach was utilized in the synthesis of N-methyl tryptamine as a precursor for pyrroloindolines. nih.gov

It is important to note that the presence of the 4-amino group might influence the acidity of the indole N-H and potentially require adjusted reaction conditions. Furthermore, protection of the side-chain amino group is often necessary to prevent competing N-alkylation at that position.

Table 2: Example of N-1 Substitution on a Tryptamine Derivative

| Substrate | Reagents and Conditions | Product | Reference |

|---|

3 Formation of Condensed Ring Systems Incorporating the Indole-4-amine Core

The indole-4-amine scaffold of this compound is a valuable precursor for the synthesis of polycyclic systems, particularly those with pharmaceutical interest. Two notable examples are the formation of β-carbolines and pyrimido[5,4-b]indoles.

β-Carboline Formation:

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system from tryptamines. rsc.orgorgsyn.org This reaction involves the condensation of a tryptamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution at the C-2 position of the indole, followed by cyclization. rsc.org The use of acid catalysts such as trifluoroacetic acid (TFA) or protic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote this reaction. rsc.org For this compound, the Pictet-Spengler reaction would lead to the formation of a 5-amino-substituted tetrahydro-β-carboline. Subsequent oxidation or dehydrogenation can yield the aromatic β-carboline. A microwave-assisted approach using a bifunctional Pd/C/K-10 catalyst has been developed for the direct synthesis of β-carbolines from tryptamines and aldehydes. researchgate.net

Pyrimido[5,4-b]indole Formation:

The 4-amino group of the indole ring is suitably positioned for the construction of a fused pyrimidine (B1678525) ring, leading to the formation of pyrimido[5,4-b]indoles. These compounds are of interest as they have been identified as potent kinase inhibitors and selective Toll-like receptor 4 (TLR4) ligands. researchgate.netnih.gov The synthesis can be achieved through the reaction of a 4-aminoindole derivative with various reagents to build the pyrimidine ring. For example, a multi-component reaction involving indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide has been used to synthesize 9H-pyrimido[4,5-b]indoles, a related isomer. mdpi.com A more direct approach would likely involve the reaction of this compound with a suitable one or two-carbon synthon to form the pyrimidine ring. For instance, reaction with a formamide (B127407) equivalent could provide a route to the pyrimido[5,4-b]indol-4-amine core.

Table 3: Formation of Condensed Ring Systems from Tryptamine and Indole Precursors

| Ring System | Synthetic Method | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| Tetrahydro-β-carboline | Pictet-Spengler Reaction | Aldehyde/Ketone, Acid catalyst | Tetrahydro-β-carbolines | rsc.orgorgsyn.org |

| β-Carboline | Pictet-Spengler/Dehydrogenation | Aldehyde, Pd/C/K-10, Microwave | β-Carbolines | researchgate.net |

| Pyrimido[5,4-b]indole | Cyclization | Formamide or equivalent | Pyrimido[5,4-b]indol-4-amines | researchgate.net |

| Pyrimido[4,5-b]indole | Multi-component Reaction | Indole-3-carboxaldehyde, Aromatic aldehyde, Ammonium iodide | 9H-Pyrimido[4,5-b]indoles | mdpi.com |

Cellular Biochemistry and Signal Transduction Pathways

Characterization of Intracellular Signaling Cascade Modulation (e.g., ERK activation, KEGG pathways)

The intracellular signaling pathways modulated by this compound and its analogs are crucial for understanding their cellular effects. Research has shown that related indole compounds can influence key signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. The MAPK cascade, which includes extracellular signal-related kinases (ERK), is a highly conserved module involved in fundamental cellular processes like proliferation, differentiation, and migration. kegg.jp This pathway can be activated by various stimuli, and its modulation can have significant downstream effects. kegg.jp

Phenolic compounds, a broad class that includes some indole derivatives, have been shown to modulate a range of inflammation-associated signaling pathways. These include the nuclear factor (NF)-κB and activator protein (AP)-1 pathways, as well as the protein tyrosine kinase (PTK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. nih.govkegg.jpgenome.jp The PI3K-Akt pathway, in particular, is a central regulator of cell survival, growth, and proliferation. kegg.jpgenome.jp The activation of this pathway is initiated by various stimuli and results in the activation of Akt, which then phosphorylates numerous substrates involved in critical cellular functions. kegg.jpgenome.jp

Furthermore, flavonoids, another class of compounds with structural similarities to certain indole derivatives, have been observed to depress the activation of SAPK/JNK and p38 MAPK pathways. nih.gov These pathways are involved in cellular responses to stress and inflammation. nih.gov The ability of these compounds to interfere with such fundamental signaling cascades highlights the potential for this compound and its analogs to exert significant biological effects through the modulation of intracellular signaling.

Interactive Data Table: Signaling Pathways Modulated by Related Compounds

| Compound Class | Signaling Pathway Modulated | Key Kinases/Proteins Involved | Potential Cellular Outcome |

|---|---|---|---|

| Phenolic Compounds | NF-κB, AP-1, PTK, PI3K/Akt | NF-κB, AP-1, PTKs, PI3K, Akt | Modulation of inflammation, cell survival |

| Flavonoids | SAPK/JNK, p38 MAPK | SAPK/JNK, p38 | Regulation of stress and inflammatory responses |

Influence on Gene Expression and Protein Regulation

The availability of amino acids, such as the tryptophan from which this compound is derived, can significantly regulate gene expression and protein turnover in mammalian cells. nih.gov Studies have shown that limitations in specific amino acids can lead to increased expression of genes like CHOP (C/EBP homologous protein) and asparagine synthetase, often due to both increased transcription rates and enhanced mRNA stability. nih.gov This suggests a direct link between amino acid availability and the transcriptional machinery of the cell. nih.gov

In the context of grapevine, the major intrinsic protein (MIP) family, which is involved in transport processes, shows differential gene expression across various tissues and developmental stages. nih.gov Co-expression network analyses have revealed that MIP genes are co-regulated with genes involved in processes like cell wall modification and transport. nih.gov This indicates a complex regulatory network that governs the expression of genes in response to developmental and environmental cues. The promoters of these co-expressed genes often share common cis-regulatory elements, suggesting coordinated transcriptional regulation. nih.gov

Furthermore, amino acids themselves, in conjunction with hormones, play a vital role in controlling gene expression. nih.gov This regulatory function is a key component of how organisms adapt to changes in nutritional status and other environmental stressors. nih.gov

Modulation of Immune Cell Responses and Metabolic Pathways

The compound this compound, as an indoleamine, is situated within a class of molecules with significant immunomodulatory potential. The enzyme indoleamine 2,3-dioxygenase (IDO) plays a central role in this process by catabolizing the essential amino acid tryptophan. nih.govnih.gov This catabolism has two primary effects on the immune system: the depletion of tryptophan and the production of kynurenine (B1673888) and other metabolites. nih.gov These metabolic changes can potently affect both innate and adaptive immune responses. nih.govnih.gov

IDO expression in antigen-presenting cells (APCs) is a key mechanism for creating localized immune suppression and promoting systemic tolerance, partly through the activation of regulatory T cells (Tregs). nih.gov The metabolic byproducts of tryptophan degradation, known as immunometabolites, can act as signaling molecules, influencing immune cell phenotype and function. mdpi.com For instance, the balance between different metabolites can determine whether macrophages adopt a pro-inflammatory (M1) or an anti-inflammatory (M2) state. ludwigcancerresearch.org

Furthermore, the metabolic environment of tumors is often manipulated to thwart immune attacks. ludwigcancerresearch.org Tumor cells can compete with immune cells for essential nutrients, thereby regulating immune response polarization and sensitivity to treatments. mdpi.com Myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment can express IDO, leading to tryptophan depletion and the suppression of T-cell responses. mdpi.com This highlights the intricate link between metabolism and immune function, a field known as immunometabolism. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Systematic Evaluation of Substituent Effects on Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For analogs of this compound, systematic modifications of the core structure have provided insights into the features that govern their potency.

In a series of (beta-aminoethyl)indolones, the substitution pattern on both the indole ring and the aminoethyl side chain was found to be critical for activity as peripheral prejunctional dopaminergic agonists. nih.gov For instance, 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone was identified as a highly potent compound, while the absence of the 7-hydroxy group or alterations in the N-alkyl substituents led to slightly reduced potency. nih.gov Isomeric indolones were found to be inactive, underscoring the importance of the substituent positions. nih.gov

In another study on 1,2,4-triazolo-linked bis-indolyl conjugates, SAR analysis revealed that the nature of the N-substitution on the triazole ring and the type and position of substituents on the aromatic ring influenced their cytotoxic activity. mdpi.com Specifically, the presence of electron-donating or withdrawing groups had a discernible impact on potency.

Interactive Data Table: SAR of Indole Analogues

| Compound Series | Key Structural Variation | Effect on Biological Potency | Reference |

|---|---|---|---|

| (beta-aminoethyl)indolones | Position of aminoethyl group, N-substituents, 7-hydroxy group | 4-substituted isomers active, 7-OH enhances potency | nih.gov |

| Indole-based HIV-1 fusion inhibitors | Linkage between indole rings (6-6', 5-6', etc.) | 6-6' linkage optimal for activity | nih.gov |

Identification of Critical Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For indole-based compounds, several key pharmacophoric elements have been identified.

For a series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol scaffold was investigated. researchgate.net Specific substitutions on both the phenyl group and the indole moiety were explored to enhance potency and selectivity. researchgate.net This systematic approach helps to define the regions of the molecule that are critical for interaction with the norepinephrine (B1679862) and serotonin (B10506) transporters. researchgate.net

In the context of serotonin analogs, the reduction of a carbonyl group in a 3-(2-amino-5-hydroxy-phenyl)-3-oxo-propanamine derivative led to a significant loss of affinity for the serotonin D receptor. nih.gov However, the subsequent removal of a phenolic hydroxyl group resulted in a partial restoration of intrinsic activity, highlighting the complex interplay of different functional groups in receptor engagement. nih.gov These findings support a model where a stretched side-chain conformation is the active one for serotonin. nih.gov

The indole nucleus itself is a common feature in many biologically active compounds, including agonists for the 5-HT2A receptor. wikipedia.org While many such agonists fall into distinct structural classes like phenethylamines and tryptamines, numerous others with diverse scaffolds exist, indicating that the indole ring can be incorporated into various pharmacophoric arrangements to achieve receptor activation. wikipedia.org

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR Modeling)

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable tools for elucidating SAR. nih.govmdpi.compcbiochemres.comjksus.org These approaches can predict the binding modes of ligands within their target proteins and quantify the relationship between chemical structure and biological activity. nih.govmdpi.compcbiochemres.comjksus.orgnih.gov

Molecular docking studies have been employed to rationalize the binding of novel indole derivatives to targets like the serotonin transporter (SERT) and the D2 dopamine (B1211576) receptor. nih.gov These simulations can reveal key molecular interactions and help to explain the observed potencies of different compounds. nih.gov For example, docking studies of indole derivatives as SARS 3CLpro inhibitors helped to identify the most favorable binding modes and supported the activity of newly identified lead compounds. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. pcbiochemres.com 3D-QSAR studies, such as CoMFA and CoMSIA, have been used to systematize the SAR of indole derivatives targeting multiple proteins. nih.gov These models can provide insights into the steric and electrostatic fields that are important for activity and can be used to predict the potency of novel analogs. pcbiochemres.comnih.gov The predictive power of QSAR models is often validated through internal and external validation methods. pcbiochemres.comnih.gov

Combined QSAR and docking approaches have been successfully used to design novel compounds with desired biological activities. pcbiochemres.com For example, this dual approach was used to design new 2,6-diarylidene cyclohexanone (B45756) analogs as potent anti-leishmanial agents. pcbiochemres.com Similar integrated computational and experimental strategies have been applied to the development of novel anticancer agents based on indole-1,2,4-triazole scaffolds. nih.govnih.gov

Preclinical Pharmacological Investigations in Mechanistic Models

The preclinical assessment of this compound, also known as 4-Amino-Tryptamine, has been a subject of scientific inquiry to elucidate its pharmacological profile. These investigations have primarily centered on its interactions with various receptor systems and its subsequent effects in animal models.

While specific in vivo receptor occupancy data for this compound is not extensively detailed in the provided search results, the broader class of tryptamines, to which it belongs, has been studied. Tryptamines are known to interact with serotonin (5-HT) receptors. researchgate.netnih.govresearchgate.net Functional assays in animal models have demonstrated that tryptamines can act as agonists at various serotonin receptor subtypes, including 5-HT1A and 5-HT2A. researchgate.netnih.gov The activation of these receptors is believed to mediate the behavioral and physiological effects observed in preclinical studies. researchgate.netwikipedia.org

For instance, studies on tryptamine derivatives have shown that their interaction with 5-HT2A receptors is a key factor in their pharmacological activity. researchgate.netnih.gov Furthermore, some tryptamines have been found to interact with the serotonin transporter (SERT), potentially inhibiting reuptake or inducing the release of serotonin. researchgate.netnih.gov The specific binding profile and functional activity of this compound at these and other receptors in vivo would require further dedicated investigation to fully characterize its mechanism of action.

Rotational analogs of serotonin, which share structural similarities with tryptamines, have been shown to possess high affinity for 5-HT2 receptors while having lower affinity for 5-HT1 receptors. nih.gov These analogs dose-dependently stimulated phosphatidylinositol turnover in rat brain slices, a response selectively antagonized by 5-HT2 receptor antagonists, establishing them as selective 5-HT2 receptor agonists. nih.gov This suggests that the conformation of the aminoethyl side chain is a critical determinant of receptor selectivity. nih.gov

The table below summarizes the receptor interactions of the broader tryptamine class.

| Receptor/Transporter | Interaction | Implication |

| 5-HT2A Receptor | Agonist activity | Primary mediator of many pharmacological effects |

| 5-HT1A Receptor | Agonist activity | Contributes to the overall pharmacological profile |

| Serotonin Transporter (SERT) | Inhibition of reuptake or induction of release | Modulates serotonin levels in the synapse |

The indole scaffold, a core component of this compound, has been a focus of interest in oncological research. nih.gov Various natural and synthetic indole analogs have demonstrated antiproliferative activities against a range of cancer cell lines. nih.gov These compounds are being investigated for their potential to target various biological pathways involved in cancer cell progression, such as tubulin polymerization and DNA topoisomerases. nih.gov

One example of an indole-containing compound is edotecarin (B1684450), an indolocarbazole derivative. nih.gov In vivo studies using a human colon cancer xenograft model (HCT-116) showed that edotecarin was active as a single agent. nih.gov The table below presents a summary of the findings from this study.

| Compound | Model | Outcome |

| Edotecarin | HCT-116 human colon cancer xenograft | Active as a single agent |

It is important to note that these findings relate to a different indole derivative and not directly to this compound. Efficacy studies specifically investigating this compound in cancer xenograft models were not found in the provided search results.

Preclinical studies with tryptamine and its derivatives have revealed a range of neurochemical and behavioral effects in animal models. These effects are largely attributed to their interaction with the serotonergic system. nih.govjst.go.jp

Intravenous administration of tryptamine in mice has been shown to induce distinct behavioral syndromes, including head-weaving and hindlimb abduction. nih.gov These behaviors were correlated with the levels of tryptamine in the brain and were antagonized by a 5-HT receptor antagonist, suggesting a direct effect on 5-HT receptors. nih.gov Furthermore, the head-weaving behavior appeared to be linked to dopaminergic neurons. nih.gov

In zebrafish, acute exposure to tryptamine evoked an anxiogenic-like effect, reduced social behavior (shoaling), and led to an increase in brain acetylcholine (B1216132) and whole-body cortisol levels. nih.gov These findings highlight the complex interplay of tryptamine with various neurotransmitter and neuroendocrine systems.

The table below summarizes some of the key behavioral and neurochemical effects observed in preclinical studies with tryptamine.

| Animal Model | Behavioral Effect | Neurochemical Correlate |

| Mice | Head-weaving, hindlimb abduction | Direct action on 5-HT receptors, potential link to dopaminergic neurons |

| Zebrafish | Anxiogenic-like effect, reduced shoaling | Increased brain acetylcholine, elevated whole-body cortisol |

These studies provide a foundation for understanding the potential neuropharmacological profile of this compound, although direct studies on this specific compound are necessary for a complete characterization.

Enzymatic Biotransformation Pathways (e.g., monoamine oxidase, cytochrome P450)

The biotransformation of tryptamines is primarily carried out by two major enzyme systems: monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. nih.govwikipedia.org These enzymes are crucial for the breakdown and clearance of both endogenous and exogenous compounds.

Monoamine Oxidase (MAO):

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters and trace amines like tryptamine. mdpi.compatsnap.com There are two main isoforms of MAO: MAO-A and MAO-B. Tryptamine is a substrate for both MAO-A and MAO-B. hmdb.ca The primary role of MAO in the metabolism of tryptamine is the conversion of the aminoethyl side chain into an aldehyde. wikipedia.org This enzymatic action is a critical step in the inactivation and subsequent excretion of tryptamines. nih.gov The presence of an amino group on the indole ring of this compound may influence its affinity for and metabolism by MAO isoforms, a characteristic that has been observed with other substituted phenethylamines. nih.gov

Cytochrome P450 (CYP) Enzymes:

The cytochrome P450 superfamily of enzymes, primarily located in the liver, plays a significant role in the metabolism of a wide variety of compounds. mdpi.comencyclopedia.pub While MAO is the principal enzyme in tryptamine deamination, CYP enzymes also contribute to its metabolism, particularly through oxidation and hydroxylation reactions. nih.gov Various tryptamine derivatives have been shown to be inhibitors of several CYP isoenzymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A. nih.govcore.ac.uk This suggests that this compound could also interact with these enzymes, potentially leading to hydroxylation of the indole ring or other oxidative transformations. Specifically, CYP2D6 was initially thought to be involved in tryptamine deamination, but further research has indicated that MAO-A is the primary catalyst for this reaction. nih.gov

Identification and Characterization of Metabolites

Direct studies identifying the specific metabolites of this compound are not available. However, based on the known metabolic pathways of tryptamine, several primary metabolites can be predicted. The main metabolic transformation would likely involve oxidative deamination by MAO, followed by further oxidation.

The initial product of MAO-catalyzed deamination of this compound would be (4-amino-1H-indol-3-yl)acetaldehyde. This unstable intermediate would then be rapidly oxidized by aldehyde dehydrogenase (ALDH) to form (4-amino-1H-indol-3-yl)acetic acid, the corresponding indole-3-acetic acid derivative. Additionally, hydroxylation of the indole ring at various positions is a common metabolic pathway for tryptamines, catalyzed by CYP enzymes. Therefore, hydroxylated derivatives of this compound could also be formed.

Table 1: Predicted Metabolites of this compound

| Precursor Compound | Predicted Metabolite | Metabolic Pathway | Key Enzymes |

| This compound | (4-amino-1H-indol-3-yl)acetaldehyde | Oxidative Deamination | Monoamine Oxidase (MAO) |

| (4-amino-1H-indol-3-yl)acetaldehyde | (4-amino-1H-indol-3-yl)acetic acid | Oxidation | Aldehyde Dehydrogenase (ALDH) |

| This compound | Hydroxylated derivatives | Hydroxylation | Cytochrome P450 (CYP) Enzymes |

Role in Endogenous Biochemical Processes and Tryptophan Metabolism

As a tryptamine analog, this compound is integrated into the broader biochemical landscape of tryptophan metabolism. nih.gov The enzymes that metabolize tryptamine, such as MAO, are also responsible for the degradation of serotonin. nih.gov Therefore, the presence of this compound could potentially influence the levels of other endogenous monoamines by competing for the same metabolic enzymes. The structural similarity to serotonin (5-hydroxytryptamine) also suggests a potential for interaction with serotonin receptors, although this is outside the scope of metabolic discussion. The study of tryptamine and its derivatives is considered important for understanding various neuropsychiatric conditions. nih.gov

Advanced Research Methodologies and Analytical Techniques for 3 2 Aminoethyl 1h Indol 4 Amine Studies

Spectroscopic Characterization Techniques for Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricacies of molecular interactions at an atomic level. nih.gov In the context of 3-(2-Aminoethyl)-1H-indol-4-amine, NMR methods are not merely for basic structural identification but are pivotal for characterizing its binding with protein targets. These methods are particularly adept at studying weak interactions, which are often challenging to analyze using other biophysical techniques. nih.gov

One primary approach is Chemical Shift Perturbation (CSP) mapping , also known as chemical shift mapping. nih.gov This protein-observed method involves acquiring a 2D heteronuclear single quantum coherence (HSQC) spectrum of an isotope-labeled (typically ¹⁵N) protein target. youtube.com Upon the addition of the ligand, such as a tryptamine (B22526) derivative, changes in the chemical shifts of specific amino acid residues in the protein's backbone are monitored. youtube.com Residues exhibiting significant shifts are presumed to be at or near the binding site. This allows for precise "epitope mapping" of the interaction surface on the protein. nih.gov

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed technique that can identify binding ligands and map their binding epitopes. mdpi.com In this experiment, a saturating radiofrequency pulse is selectively applied to protein resonances. Through spin diffusion, this saturation transfers to a bound ligand. mdpi.com When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its NMR signals. By comparing this to an off-resonance control spectrum, a difference spectrum is generated that shows only the signals of the binding molecule. The intensity of these signals reveals which parts of the ligand are in closest proximity to the protein, thereby mapping the binding epitope. mdpi.com

For determining the three-dimensional structure of a protein-ligand complex, Nuclear Overhauser Effect (NOE) spectroscopy is employed. nih.gov NOEs are observed between protons that are close in space (typically <5 Å), regardless of whether they are connected by covalent bonds. Intermolecular NOEs between the ligand and the protein provide distance constraints that are used to calculate the 3D structure of the complex, revealing the precise orientation and conformation of the ligand in the binding pocket. nih.gov Specialized techniques like 1D ¹⁹F NMR lineshape analysis can also be used, especially if a fluorine label is incorporated, to rapidly quantify the kinetics and thermodynamics of protein-ligand binding. nih.gov

Chromatographic and High-Resolution Separation Methods for Compound Isolation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the isolation, purification, and purity assessment of this compound and related tryptamines. japsonline.comcreative-proteomics.com HPLC excels at separating non-volatile and polar compounds with high precision, making it ideal for analyzing biogenic amines. creative-proteomics.com

A typical HPLC setup for tryptamine analysis involves a reverse-phase (RP) column, such as a C18 column. japsonline.comgoogle.com The separation is achieved by eluting the sample with a mobile phase, which is usually a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and/or methanol. japsonline.comnih.gov For instance, a simple and effective method for separating a broad spectrum of tryptamines uses a mobile phase of 0.1% triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, methanol, and acetonitrile. japsonline.com Detection is commonly performed using an ultraviolet (UV) detector, often set at a wavelength of around 280 nm where the indole (B1671886) ring absorbs light. japsonline.comgoogle.com

To enhance sensitivity, especially for trace-level detection in biological samples, pre-column derivatization can be employed. creative-proteomics.comnih.gov Reagents like o-phthaldialdehyde (OPA) react with primary amines to form highly fluorescent derivatives, which can then be detected with high sensitivity using a fluorescence detector. nih.gov For unequivocal identification and quantification, HPLC is often coupled with mass spectrometry (LC-MS), which provides mass-to-charge ratio information, confirming the identity of the eluted compounds. creative-proteomics.comfrontiersin.org The combination of retention time from HPLC and mass data from MS offers high specificity and accuracy. frontiersin.org

Below is a table summarizing various HPLC methods used for the analysis of tryptamines.

| Compound Type | Column | Mobile Phase | Detection | Application | Reference |

| Synthetic Tryptamines | LiChrospher® 100 RP-18e | 0.1% TEAA (pH 2.5) : Methanol : Acetonitrile (70:10:20) | UV (280 nm) | Identity check and separation | japsonline.com |

| Tryptamine & Metabolites | C18 (4.6*250mm, 5µm) | Methanol : Acetonitrile : Ammonium (B1175870) Acetate (5:30:65) | UV (280 nm) | Content determination | google.com |

| Tryptophan & Metabolites | Not specified | In-line derivatization with OPA | Dual-channel fluorescence | Analysis in biological samples | nih.gov |

| General Tryptamines | Not specified | Pre-column derivatization with DNS-Cl | HPLC | Quantification in serum/tissue | creative-proteomics.com |

Development and Validation of In Vitro Biological Assays

To understand the biological activity of this compound, a variety of in vitro assays are developed and validated. These assays provide crucial information on target engagement, functional effects, and cellular consequences in a controlled environment. nih.gov

Binding Assays are used to determine the affinity of the compound for specific molecular targets, such as G-protein coupled receptors (GPCRs). In these assays, a radiolabeled ligand known to bind to the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki).

Enzyme Assays are employed to investigate the compound's potential to inhibit or activate specific enzymes. For tryptamine derivatives, key enzymes of interest include Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). nih.gov For example, the inhibitory potential against MAO-B can be assessed by measuring the enzyme's activity in the presence of the compound. nih.gov A specific and sensitive enzymatic assay for tryptamine itself has also been developed, which utilizes methyltransferases to quantify the compound in tissue samples. nih.gov

Cell-Based Assays provide insights into the compound's effects within a living cell, accounting for factors like cell permeability and interaction with cellular machinery. nih.gov These can range from measuring changes in second messenger levels (e.g., cAMP or calcium) following receptor activation to assessing cytotoxicity using an MTT assay, which measures cell viability. nih.gov For instance, some indole derivatives have been evaluated for their ability to induce methuosis, a type of non-apoptotic cell death, by observing vacuole formation in cancer cell lines like HeLa or MDA-MB-231. nih.gov Another application is the use of isolated tissues, such as the field-stimulated isolated perfused rabbit ear artery, to evaluate the agonistic activity of compounds at prejunctional dopamine (B1211576) receptors. nih.gov

The table below presents examples of in vitro assays used for tryptamine-related compounds.

| Assay Type | Target/System | Compound Class | Key Finding | Reference |

| Enzyme Inhibition | Monoamine Oxidase-B (MAO-B) | Tryptamine Derivatives | SR42 showed significant inhibition (IC₅₀ = 43.21 µM) | nih.gov |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Tryptamine Derivatives | SR22, SR24, and SR42 showed notable % inhibition at 100 µM | nih.gov |

| Functional Assay | Peripheral Dopamine Receptors | (beta-aminoethyl)indolones | 4-[2-(Di-n-propylamino)ethyl]-7-hydroxy-2(3H)-indolone was most potent (ED₅₀ = 2 nM) | nih.gov |

| Cell-Based Assay | HeLa Cancer Cells | Pyridine-pyrimidine-indole derivatives | Compound 12A induced methuosis and showed high pan-cytotoxicity against cancer cells | nih.gov |

| Cell Viability | Hep-G2 Cancer Cell Line | Indole-1,2,4-triazole derivatives | Compound 8b displayed excellent cytotoxicity | nih.gov |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for rational drug design and for interpreting experimental results at a molecular level. mdpi.comresearchgate.net These in silico methods allow researchers to predict and analyze the interaction between a ligand like this compound and its biological target.

Molecular Docking is a computational technique used to predict the preferred binding mode and orientation of a ligand within a protein's binding site. mdpi.comnih.gov Using software like AutoDock or Schrödinger Suite, the ligand is flexibly placed into the active site of a protein structure (often obtained from the Protein Data Bank, PDB). mdpi.comnih.gov The program then calculates a "docking score," which is an estimation of the Gibbs free energy of binding (ΔG), to rank potential poses. mdpi.com This approach helps to identify key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand, providing a structural hypothesis for the interaction. nih.govnih.gov

Molecular Dynamics (MD) Simulations take the static snapshot from molecular docking and simulate the movements of the protein-ligand complex over time (typically nanoseconds to microseconds). nih.govmdpi.com Using force fields like AMBER or OPLSAA, MD simulations provide insights into the stability and dynamics of the binding interaction. nih.govmdpi.com Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex over the simulation period. mdpi.com A stable complex will show minimal fluctuations in RMSD after an initial equilibration period. MD simulations can also reveal the persistence of specific intermolecular interactions, like hydrogen bonds, providing a more dynamic and realistic view of the binding event than docking alone. nih.gov These computational studies can guide the synthesis of new derivatives with improved affinity and selectivity. nih.gov

The following table shows examples of computational studies on tryptamine-related compounds.

| Technique | Protein Target | Compound Class | Key Finding | Reference |

| Molecular Docking | Toll-Like Receptor 4 (hTLR4/MD2) | Tryptamine Derivatives | Identified compounds with suitable geometry for the hTLR4 binding site | mdpi.com |

| Molecular Docking | Acetylcholinesterase (AChE) | Tryptamine Derivatives | Provided insights into the binding mode of novel inhibitors | nih.gov |

| Molecular Docking | Glycogen synthase kinase-3β | IMID2 scaffold compounds | Compound Z3336252116 showed a good docking score (-8.535 Kcal/mol) | nih.gov |

| Molecular Dynamics | Cannabinoid Type 1 Receptor (CB1) | Triterpenes | α-amyrin and friedelin (B1674157) showed stable binding throughout the simulation | mdpi.com |

| Molecular Dynamics | Not specified | Indole–1,2,4-triazoles | Unfolded structure dynamics to guide lead compound optimization | nih.gov |

Proteomics and Metabolomics Approaches in the Study of Compound Effects

Proteomics and metabolomics are large-scale "omics" technologies that provide a global snapshot of the molecular changes within a biological system in response to a stimulus, such as the introduction of this compound. These approaches move beyond a single target to understand the broader cellular and systemic impact of the compound.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. As a tryptamine, this compound is intrinsically linked to tryptophan metabolism. nih.gov Gut microbiota can metabolize dietary tryptophan into a wide array of metabolites, including tryptamine and indole derivatives, which can signal to both local intestinal cells and distant organs like the brain. nih.govnih.gov Using techniques like LC-MS, metabolomic studies can quantify shifts in these metabolic pathways. researchgate.net For example, researchers can analyze how the administration of a compound alters the balance between the serotonin (B10506) pathway and the kynurenine (B1673888) pathway, two major routes of tryptophan degradation. mdpi.com Such studies can reveal how the compound influences the host metabolome and its potential downstream effects on processes like gut barrier function, immunity, and neurotransmission. nih.gov

Proteomics , the large-scale study of proteins, can be used to identify changes in protein expression or post-translational modifications resulting from the compound's activity. While direct proteomics studies on this compound are not widely documented, the methodology is highly applicable. For instance, if a compound is found to activate a specific signaling pathway in a cell-based assay, proteomics could be used to identify all the proteins that are up- or down-regulated as a consequence. This provides a comprehensive view of the cellular response and can help uncover novel mechanisms of action or off-target effects.

Together, these high-throughput techniques offer a systems-level understanding of a compound's biological effects, complementing the more targeted approaches described in previous sections and providing a holistic view of its physiological impact.

Future Research Directions and Translational Perspectives for 3 2 Aminoethyl 1h Indol 4 Amine

Rational Design and Synthesis of Next-Generation Indole-4-amine Derivatives

The rational design of new chemical entities based on the 3-(2-Aminoethyl)-1H-indol-4-amine scaffold is a primary avenue for future research. The goal is to systematically modify the parent molecule to enhance potency, selectivity, and metabolic stability, or to introduce entirely new functionalities. Structure-activity relationship (SAR) studies, which define how chemical structure relates to biological activity, will be pivotal. nih.govacs.org Drawing from research on other tryptamine (B22526) analogs, several key modification strategies can be proposed for systematic investigation. nih.govnih.govresearchgate.net

Key synthetic strategies may include:

N-alkylation of the side chain: Introducing various alkyl or cyclic groups (e.g., methyl, ethyl, pyrrolidino, piperidino) to the terminal amine can significantly alter receptor affinity and selectivity, particularly for serotonin (B10506) receptors. nih.gov

Substitution on the indole (B1671886) ring: The indole core itself offers multiple positions for substitution. Adding electron-withdrawing or electron-donating groups could modulate the molecule's electronic properties and binding interactions.

Acylation and Amide Formation: Converting the primary amine of the side chain or the 4-amino group into various amides or linking it to other heterocyclic scaffolds via chains like azelayl moieties can produce compounds with novel activities, such as antitumor properties. mdpi.comnih.gov

Bioisosteric Replacement: Replacing the 4-amino group with other functional groups (e.g., hydroxyl, methoxy) would clarify its role in target binding and could lead to derivatives with different pharmacological profiles.

These synthetic efforts would generate a library of novel compounds, enabling a comprehensive exploration of the chemical space around the indole-4-amine core.

| Modification Site | Proposed Modification | Anticipated Impact | Rationale / Research Goal |

|---|---|---|---|

| Ethylamine (B1201723) Side Chain (N-position) | Dialkylation (e.g., N,N-dimethyl, N,N-dipropyl) | Altered receptor selectivity (e.g., 5-HT2A vs. 5-HT1A) | Optimize psychoactive vs. therapeutic potential |

| Indole Ring (e.g., C5, C6 positions) | Halogenation (F, Cl, Br) or Methoxy group | Modified metabolic stability and binding affinity | Enhance bioavailability and target engagement |

| 4-Amino Group | Conversion to amide or sulfonamide | Introduce new interaction points, potentially targeting different enzymes or receptors | Explore novel biological activities such as anticancer or antimicrobial effects |

| Ethylamine Side Chain (α or β position) | Methylation | Increased metabolic stability by sterically hindering monoamine oxidase (MAO) | Prolong duration of action |

Elucidation of Novel Biological Activities and Underlying Mechanisms

While the parent tryptamine structure is known to interact with the serotonergic system, the specific biological profile of the 4-amino substituted variant remains poorly defined. wikipedia.org Future research must focus on screening this compound and its newly synthesized derivatives against a wide array of biological targets to uncover novel activities.

Promising areas for investigation include:

Oncology: Tryptamine derivatives have demonstrated potential as antitumor agents. nih.govresearchgate.net Screening against a panel of cancer cell lines, particularly hematological and solid tumors, could reveal selective cytotoxic activity. mdpi.comnih.gov

Neuropharmacology: Comprehensive receptor profiling is essential. Beyond the classical serotonin receptors (e.g., 5-HT2A), binding and functional assays should include other G-protein coupled receptors (GPCRs), trace amine-associated receptors (TAARs), and ion channels to build a complete pharmacological fingerprint. wikipedia.orgfrontiersin.org

Mitochondrial Function: Some indoleamine metabolites have been shown to be mitochondrial toxins. nih.gov Investigating the effect of this compound on mitochondrial respiration and membrane potential could uncover mechanisms relevant to neurodegenerative diseases or cellular toxicity. nih.govnih.gov

Antimicrobial and Antiviral Activity: The indole nucleus is a common feature in compounds with antimicrobial and antiviral properties. Screening against various pathogens, including bacteria, fungi, and viruses like Hepatitis B, could open new therapeutic avenues. acs.org

Once a biological activity is identified, subsequent research must delve into the underlying molecular mechanisms. This involves identifying the direct protein targets, mapping the downstream signaling pathways affected, and understanding how these molecular events translate into a cellular or physiological response.

Development of this compound as a Mechanistic Research Probe

Beyond its potential as a therapeutic agent, this compound can be chemically modified to create powerful research tools for studying biological processes. columbia.edu By tagging the molecule, researchers can visualize and isolate its molecular targets within cells and tissues.

Key strategies for developing research probes include:

Fluorescent Labeling: Attaching a fluorophore (a fluorescent chemical compound) to the this compound scaffold would allow for the direct visualization of its distribution in living cells and tissues using advanced microscopy techniques. columbia.edunih.gov This would help identify which cells and subcellular compartments the compound localizes to.

Photoaffinity Labeling: The synthesis of derivatives containing a photoreactive group, such as an aryl azide, is a powerful technique for target identification. nih.gov For instance, 4-azidotryptamine can be synthesized from 4-aminotryptamine. nih.gov When exposed to UV light, such a probe will form a permanent covalent bond with its binding target, allowing for subsequent isolation and identification of the target protein.

Biotinylation and Affinity Probes: Incorporating a biotin tag would enable the capture and purification of the target receptor-probe complex using streptavidin-coated beads, facilitating downstream analysis by techniques like mass spectrometry.

These specialized chemical probes would be invaluable for validating biological targets and elucidating the precise mechanism of action of this class of compounds. nih.govscilit.com

Exploration of its Fundamental Role in Physiological and Pathophysiological Processes

A critical area of future inquiry is whether this compound or its metabolites exist endogenously and what role they might play in normal physiology or disease. The broader family of indoleamines is deeply involved in a range of biological processes. novapublishers.com

Future research should address:

Endogenous Presence: Utilizing advanced mass spectrometry techniques, researchers should screen various tissues, particularly the brain and gut, for the presence of this compound. nih.gov The gut microbiome is a known source of various tryptamine derivatives from dietary tryptophan. wikipedia.org

Modulation of Inflammatory Pathways: The enzyme indoleamine 2,3-dioxygenase (IDO) is a key link between the immune system and the tryptophan metabolic pathway. nih.gov It is activated by pro-inflammatory cytokines and has been implicated in depression. nih.gov Investigating whether this compound can modulate IDO activity or other aspects of the kynurenine (B1673888) pathway could link it to neuroinflammation and mood disorders. mdpi.com

Role in Abiotic Stress and Homeostasis: In plants, indoleamines like serotonin and melatonin are crucial for conferring tolerance to abiotic stress. mdpi.com Exploring whether analogous roles exist in mammalian systems, where this compound could act as a signaling molecule in response to cellular stress, is a novel research direction.

Understanding the fundamental biology of this compound could provide insights into various diseases, including neuropsychiatric conditions, inflammatory disorders, and metabolic syndromes. frontiersin.orgmdpi.com

Integration with Advanced Biological Systems and Organ-on-a-Chip Models

To bridge the gap between simple cell culture and complex in-vivo systems, future studies on this compound should leverage advanced biological models. nih.gov Organ-on-a-chip (OOC) technology, which uses microfluidic devices to create biomimetic models of human organs, offers a powerful platform for this purpose. pfizer.commdpi.com

Applications of OOC models in this research include:

Brain-on-a-Chip: To study the neuropharmacological effects of 4-aminotryptamine derivatives, a brain-on-a-chip model incorporating various neuronal cell types can be used to assess effects on neuronal firing, connectivity, and toxicity in a more physiologically relevant environment. mdpi.com

Multi-Organ Chips: To investigate the metabolism and potential toxicity of these compounds, a multi-organ system linking, for example, a liver-on-a-chip with a kidney-on-a-chip or brain-on-a-chip, can provide data on how the compound is processed and what effects its metabolites have on other tissues. nih.govbiopharmatrend.com

Disease Modeling: OOCs can be used to model specific diseases. For instance, a cancer-on-a-chip could be used to test the efficacy of novel antitumor derivatives in a three-dimensional tumor microenvironment, providing more accurate predictions of their in-vivo effectiveness. nih.gov

These advanced models allow for the controlled study of human-relevant physiology and pathophysiology, accelerating the translational potential of promising new compounds derived from this compound. nih.govpfizer.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(2-Aminoethyl)-1H-indol-4-amine, and how can reaction conditions be optimized?

- Synthetic Routes : The compound can be synthesized via multi-step reactions involving indole precursors. For example, cyclization reactions using guanidine hydrochloride and sodium isopropoxide (as seen in tryptamine analog synthesis) are effective for indole derivatives .

- Optimization : Key parameters include:

- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., forming the aminoethyl side chain) .

- Solvents : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres .

- Temperature : Controlled heating (e.g., 80–120°C) to avoid decomposition of sensitive intermediates .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Techniques :

- Spectroscopy : ¹H NMR for confirming proton environments (e.g., indole NH, ethylamine protons) , FTIR for functional group analysis (e.g., amine N-H stretches) .

- Mass Spectrometry : LC-QTOF or GC-MS for accurate mass determination and impurity profiling .

- Elemental Analysis : To verify stoichiometry (e.g., C, H, N content) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound and its analogs?

- Mechanistic Studies : Use receptor-binding assays (e.g., serotonin receptor subtypes) to clarify target specificity, as structural analogs like serotonin (5-hydroxytryptamine) show varied affinities .

- Comparative Analysis : Benchmark against known indole derivatives (e.g., 5-methoxy- or 6-fluorotryptamines) to isolate the impact of the 4-amine substituent .

- Data Reprodubility : Standardize in vitro conditions (e.g., cell lines, assay buffers) to minimize variability .

Q. How does the 4-amine substituent influence the compound’s physicochemical and pharmacological properties compared to other indole derivatives?

- Physicochemical Impact :

- Polarity : The 4-amine group increases water solubility compared to methoxy or halogenated analogs .

- pKa : Basic amine side chain (pKa ~9–10) affects membrane permeability and bioavailability .

- Pharmacological Implications :

- Receptor Interactions : The 4-amine may alter binding to monoamine transporters or enzymes (e.g., monoamine oxidase), requiring molecular docking studies .

- Metabolic Stability : Evaluate oxidative metabolism (e.g., CYP450 enzymes) using liver microsomal assays .

Methodological Guidance

Q. What in vitro models are suitable for preliminary neuropharmacological evaluation of this compound?

- Primary Neuronal Cultures : Assess neurotoxicity or neuroprotection via viability assays (e.g., MTT, LDH release) .

- Receptor Transfection Models : HEK293 cells expressing serotonin receptors (5-HT1A/2A) to quantify agonist/antagonist activity .

- Calcium Imaging : Monitor intracellular Ca²⁺ flux in response to receptor activation .

Q. How can researchers address the lack of direct toxicological data for this compound?

- Analog-Based Predictions : Use read-across methods with structurally similar compounds (e.g., tryptamines) to estimate acute toxicity (LD50) .

- In Silico Tools : QSAR models (e.g., OECD Toolbox) to predict hepatotoxicity or mutagenicity .

- Pilot In Vivo Studies : Rodent models for acute dose-ranging (OECD 423 guidelines) .

Data Gaps and Future Directions

- Structural-Activity Relationships (SAR) : Limited data on the 4-amine positional isomerism; systematic substitution studies (e.g., 4- vs. 5-amine) are needed .

- Biological Targets : No direct evidence of interaction with CNS targets; prioritize high-throughput screening against neurotransmitter receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.